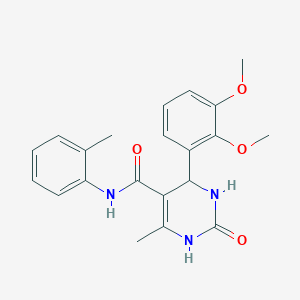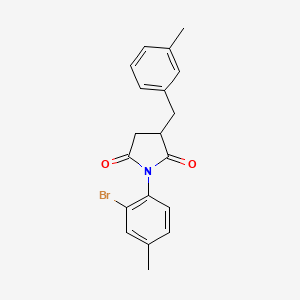![molecular formula C18H19ClN4O B4999864 N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B4999864.png)
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide, also known as CMH-1, is a small molecule compound that has gained attention in the scientific community due to its potential applications as a tool for cancer research. This compound has been shown to have a high affinity for binding to the proteasome, a complex protein structure that plays a crucial role in regulating cellular processes. In
Mécanisme D'action
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide binds to the proteasome at the active site of the chymotrypsin-like subunit, preventing the degradation of ubiquitinated proteins and leading to their accumulation within the cell. This ultimately leads to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB pathway, which plays a key role in regulating inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide in lab experiments is its high selectivity for the chymotrypsin-like activity of the proteasome, making it a valuable tool for investigating the role of this complex protein structure in cancer progression. However, one limitation of using this compound is its relatively low potency compared to other proteasome inhibitors, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide. One area of interest is the development of more potent derivatives of this compound that could be used as more effective tools for investigating the proteasome in cancer research. Additionally, further investigations into the anti-inflammatory effects of this compound could lead to the development of new treatments for inflammatory diseases. Finally, studies exploring the potential use of this compound in combination with other cancer therapies could provide valuable insights into the development of more effective cancer treatments.
Méthodes De Synthèse
The synthesis of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide involves a multi-step process that begins with the reaction of 3-chloro-4-methylaniline with 2-aminobenzoic acid to form 3-chloro-4-methyl-N-(2-carboxyphenyl)aniline. This intermediate is then reacted with pentanoyl chloride to form N-(3-chloro-4-methylphenyl)-N-(2-pentanoylphenyl)amine. Finally, this compound is reacted with sodium azide and copper sulfate to form this compound.
Applications De Recherche Scientifique
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells. This compound has been used in a variety of studies to investigate the role of the proteasome in cancer progression and to identify potential targets for cancer therapy. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-3-4-5-18(24)20-13-7-9-16-17(10-13)22-23(21-16)14-8-6-12(2)15(19)11-14/h6-11H,3-5H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSPIMKQRZGVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4999781.png)
![1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4999794.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4999801.png)

![2-({[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4999812.png)



![dimethyl 5-({[3-(acetylamino)-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B4999840.png)
![3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4999851.png)
![N-(1-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4999859.png)
![[1-[(5-fluoro-2-methylphenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4999866.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-1-cyclopentene-1-carboxamide](/img/structure/B4999870.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999889.png)